

SR-17398 Structure-Activity Relationship: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-17398 is an inhibitor of Unc-51-Like Kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, and it is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of potent and selective ULK1 inhibitors like **SR-17398** and its analogs is a promising therapeutic strategy for autophagy-dependent cancers.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **SR-17398**, detailing the quantitative data, experimental protocols, and the relevant signaling pathway.

SR-17398, identified through an in silico high-throughput screening campaign, possesses an indazole core and exhibits moderate ULK1 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 22.4 μ M.[1][3] Subsequent structure-based optimization has led to the development of significantly more potent analogs.[3]

Core Structure and SAR Data

The core of **SR-17398** is a 1H-indazole ring. The structure-activity relationship studies have primarily focused on modifications at the 3- and 5-positions of this indazole core, as well as variations of the appended aminocyclohexane moiety.[3]



Table 1: Structure-Activity Relationship of Indazole-

Based ULK1 Inhibitors

Compound	R1 (3-position)	R2 (5-position amide)	ULK1 IC50 (nM)
SR-17398	Н	3-aminocyclohexyl	22400
1a	NH2	3-aminocyclohexyl	368
2a	NH-benzyl	3-aminocyclohexyl	242
2f	NH-(4-methoxy)benzyl	3-aminocyclohexyl	>10000
3a	NH-1-naphthyl	3-aminocyclohexyl	<50
3g	NH-5-isoquinolyl	3-aminocyclohexyl	<50

Data sourced from Wood et al., ACS Med Chem Lett. 2017 Nov 22;8(12):1258-1263.[3]

Key SAR Insights:

- Addition of a 3-amino group: Introducing an amino group at the 3-position of the indazole ring (compound 1a) dramatically increases potency by over 60-fold compared to SR-17398.
 This is attributed to a new hydrogen bonding interaction with the amide carbonyl of Cys95 in the ATP binding pocket of ULK1.[3]
- Substitution on the 3-amino group:
 - Small aromatic substitutions, such as a benzyl group (2a), are well-tolerated and can further enhance potency.[3]
 - Larger, more rigid aromatic systems like naphthyl (3a) and isoquinolyl (3g) lead to the most potent compounds in the series, with IC50 values below 50 nM.[3]
 - Electron-donating groups on the benzyl ring, such as a 4-methoxy substituent (2f), are detrimental to activity.[3]
- Modifications to the 5-position amide: The 3-aminocyclohexyl group at the 5-position amide appears to be a critical moiety for activity, as it is retained in the most potent analogs.[3]



Experimental Protocols ULK1 Biochemical Inhibition Assay

The inhibitory activity of **SR-17398** and its analogs against ULK1 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The following is a representative protocol based on established methods for ULK1 kinase assays.

Materials:

- Recombinant human ULK1 enzyme
- ULK1 substrate peptide (e.g., a peptide derived from Atg13)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the ULK1 enzyme and substrate peptide in kinase assay buffer to the appropriate concentrations.
- Kinase Reaction: a. Add 2.5 μL of the test compound solution or DMSO (for controls) to the
 wells of a 384-well plate. b. Add 2.5 μL of the ULK1 enzyme solution to each well. c. Incubate
 for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate
 the kinase reaction by adding 5 μL of a solution containing the substrate peptide and ATP. e.
 Incubate the reaction for 1 hour at 30°C.

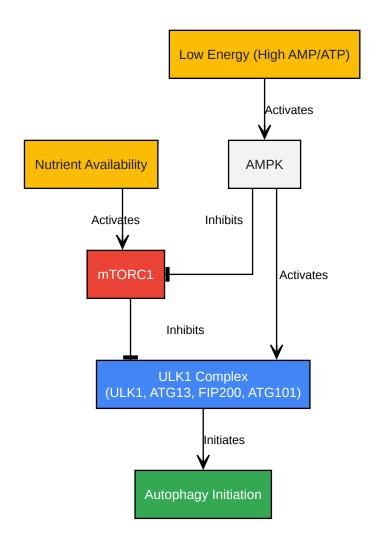


- Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then quantified via a luciferase-based luminescence reaction.
- Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the ULK1 kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 values by fitting the doseresponse data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of ULK1 in the autophagy initiation pathway, showing its regulation by upstream nutrient sensors mTORC1 and AMPK.



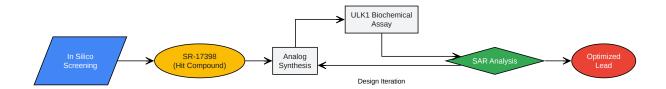


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Caption: ULK1 signaling pathway in autophagy initiation.

Experimental Workflow for SR-17398 SAR Studies

The following diagram outlines the typical workflow for the structure-activity relationship studies of **SR-17398** and its analogs.





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Caption: Experimental workflow for **SR-17398** SAR studies.

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